molecular formula C14H19N3O2 B2630585 [1-(prop-2-yn-1-yl)pyrrolidin-2-yl]methyl 1-ethyl-1H-pyrazole-4-carboxylate CAS No. 1427975-25-4

[1-(prop-2-yn-1-yl)pyrrolidin-2-yl]methyl 1-ethyl-1H-pyrazole-4-carboxylate

Cat. No.: B2630585
CAS No.: 1427975-25-4
M. Wt: 261.325
InChI Key: KOHJOKIPMTZVKS-UHFFFAOYSA-N
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Description

[1-(prop-2-yn-1-yl)pyrrolidin-2-yl]methyl 1-ethyl-1H-pyrazole-4-carboxylate is a complex organic compound that features a pyrrolidine ring, a pyrazole ring, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(prop-2-yn-1-yl)pyrrolidin-2-yl]methyl 1-ethyl-1H-pyrazole-4-carboxylate typically involves multiple steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as amino alcohols or amino acids.

    Alkylation: The pyrrolidine ring is then alkylated with propargyl bromide to introduce the prop-2-yn-1-yl group.

    Formation of the Pyrazole Ring: The pyrazole ring is synthesized separately, often starting from hydrazine derivatives and α,β-unsaturated carbonyl compounds.

    Esterification: The final step involves the esterification of the pyrazole carboxylic acid with the pyrrolidine derivative under acidic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the prop-2-yn-1-yl group, leading to the formation of carbonyl compounds.

    Reduction: Reduction reactions can target the ester group, converting it to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ester and pyrazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Aldehydes or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, [1-(prop-2-yn-1-yl)pyrrolidin-2-yl]methyl 1-ethyl-1H-pyrazole-4-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, this compound can be used to study enzyme interactions and receptor binding due to its potential bioactivity. It may serve as a lead compound in the development of new pharmaceuticals.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic properties. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of [1-(prop-2-yn-1-yl)pyrrolidin-2-yl]methyl 1-ethyl-1H-pyrazole-4-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The pyrrolidine and pyrazole rings can engage in hydrogen bonding and hydrophobic interactions, while the ester group can participate in ester hydrolysis reactions. These interactions can modulate the activity of the target proteins and pathways.

Comparison with Similar Compounds

Similar Compounds

    [1-(prop-2-yn-1-yl)pyrrolidin-2-yl]methanol: Similar structure but lacks the pyrazole ring and ester group.

    Methyl 1-prop-2-yn-1-yl-1H-indole-5-carboxylate: Contains an indole ring instead of a pyrazole ring.

    1-(Pyridin-4-yl)pyrrolidin-2-one: Features a pyridine ring and a ketone group instead of a pyrazole ring and ester group.

Uniqueness

The uniqueness of [1-(prop-2-yn-1-yl)pyrrolidin-2-yl]methyl 1-ethyl-1H-pyrazole-4-carboxylate lies in its combination of a pyrrolidine ring, a pyrazole ring, and an ester functional group. This combination provides a distinct set of chemical properties and potential biological activities that are not found in the similar compounds listed above.

Properties

IUPAC Name

(1-prop-2-ynylpyrrolidin-2-yl)methyl 1-ethylpyrazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O2/c1-3-7-16-8-5-6-13(16)11-19-14(18)12-9-15-17(4-2)10-12/h1,9-10,13H,4-8,11H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOHJOKIPMTZVKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)C(=O)OCC2CCCN2CC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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